Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Description
Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative with a unique substitution pattern: a chlorine atom at the 4'-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 3'-position. The hydroxyl group enables hydrogen bonding, influencing solubility and crystal packing, while the trifluoromethyl group contributes to metabolic stability and electron-withdrawing effects .
Properties
IUPAC Name |
methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-14(21)9-2-4-10(13(20)7-9)8-3-5-12(16)11(6-8)15(17,18)19/h2-7,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQFJEKEHLXGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate (CAS No. 1951451-61-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H10ClF3O3
- Molecular Weight : 330.69 g/mol
- IUPAC Name : this compound
- Purity : 95% .
The biological activity of this compound has been linked to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exhibit antitumor properties, particularly through the inhibition of cell proliferation in cancer cell lines.
Antitumor Activity
Recent research indicates that this compound may have significant antitumor effects. In vitro studies have demonstrated its ability to inhibit growth in various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MDA-MB-468.
- Assays Used : Sulforhodamine B assay for cell viability and proliferation.
In these studies, it was observed that this compound reduced the viable cell count significantly at a concentration of 13 μM. The compound also altered the cell cycle profile, increasing the G0/G1 phase while decreasing the S phase, indicating a potential mechanism for its antiproliferative effects .
Case Studies
A notable case study involved treating MDA-MB-231 cells with the compound at varying concentrations. The results showed:
| Concentration (μM) | Viable Cell Count Reduction (%) | Cell Cycle Phase Alteration |
|---|---|---|
| 0 (Control) | 0 | Normal |
| 13 | ~50 | Increased G0/G1 |
| Doxorubicin (Positive Control) | ~80 | Increased G0/G1 |
These findings suggest that this compound may act similarly to established chemotherapeutic agents but with distinct mechanisms .
Synthesis and Derivatives
The compound can be synthesized through various methods, including:
- Suzuki-Miyaura Coupling : This method is often used for creating biphenyl structures.
- Functionalization Reactions : Incorporating trifluoromethyl and chloro groups enhances biological activity.
The structural modifications can significantly impact its potency and selectivity against different cancer types.
Scientific Research Applications
Medicinal Chemistry
Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a scaffold for developing new drugs targeting various diseases. Research indicates its efficacy in:
- Anticancer Agents : Modifications of this compound have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways is under investigation .
Agrochemicals
The compound's unique properties make it suitable for use in agrochemical formulations:
- Herbicides and Pesticides : Its trifluoromethyl group enhances biological activity against pests and weeds, making it a candidate for developing new agrochemicals .
- Plant Growth Regulators : Research is ongoing into its role in regulating plant growth and development processes .
Materials Science
In materials science, this compound is being explored for:
- Polymer Additives : Its chemical stability and functional groups allow it to be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength .
- Fluorescent Materials : Studies suggest potential applications in developing fluorescent materials due to its unique electronic properties .
Case Studies
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares the target compound with structurally related biphenyl derivatives, emphasizing substituent effects:
Key Differences and Implications
Hydroxyl Group (2-OH): The target compound’s hydroxyl group enhances hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like the methyl-substituted compound in . This property is critical in pharmaceutical formulations . In contrast, the amino group in ’s compound offers basicity and nucleophilic reactivity, enabling different functionalization pathways.
Trifluoromethyl (3'-CF₃) vs. Methyl (3'-CH₃): The trifluoromethyl group in the target compound is electron-withdrawing, reducing electron density on the biphenyl core. This effect contrasts with the electron-donating methyl group in , which increases reactivity in electrophilic substitution reactions .
Halogen Effects (Cl vs. F) :
- Chlorine at the 4'-position (target compound and ) provides moderate electron withdrawal and stability against oxidation. Fluorine in and offers stronger electronegativity, influencing dipole moments and crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
